(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid

Description

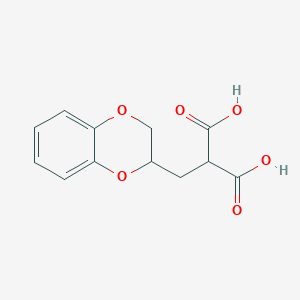

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid is a benzodioxin derivative featuring a propanedioic acid (malonic acid) moiety attached via a methylene group to the 2-position of the 1,4-benzodioxin ring. Propanedioic acid derivatives are known for their chelating capabilities and applications in polymer chemistry, pharmaceuticals, and fine chemical synthesis.

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c13-11(14)8(12(15)16)5-7-6-17-9-3-1-2-4-10(9)18-7/h1-4,7-8H,5-6H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLURXEPIGQJFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CC(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with malonic acid derivatives under controlled conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Acid-Base Reactions

The propanedioic acid moiety undergoes typical carboxylic acid reactions:

-

Deprotonation : Forms dicarboxylate salts (e.g., with NaOH or KOH) under basic conditions. The pKa values are estimated at ~2.8 and ~5.6 for the two carboxyl groups, similar to malonic acid .

-

Salt Formation : Reacts with metal ions (e.g., Ca²⁺, Mg²⁺) to form coordination complexes, as observed in malonate derivatives .

Esterification and Amidation

The carboxylic acid groups readily form esters or amides:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Methanol/H₂SO₄ (acid catalyst) | Dimethyl (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanedioate |

| Amidation | Thionyl chloride, then NH₃ | Propanediamide derivative |

Decarboxylation

Thermal or acidic conditions induce decarboxylation:

-

Pathway : Loss of CO₂ from the proximal carboxyl group generates (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetic acid .

-

Conditions : Heating above 150°C or treatment with concentrated H₂SO₄ .

Electrophilic Aromatic Substitution

The benzodioxin ring undergoes substitution at electron-rich positions:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-6 or C-7 | Nitro-substituted derivative |

| Halogenation | Br₂/FeBr₃ | C-6 | Bromo-substituted analog |

| Sulfonation | H₂SO₄/SO₃ | C-7 | Sulfonic acid derivative |

Oxidation Reactions

-

Benzodioxin Ring : Oxidation with KMnO₄ in acidic medium cleaves the dioxin ring, yielding catechol derivatives .

-

Methylene Bridge : Treatment with CrO₃ oxidizes the CH₂ group to a ketone, forming (2,3-dihydro-1,4-benzodioxin-2-yl)propanedioic acid diketone.

Reduction Reactions

-

Carboxylic Acids : LiAlH₄ reduces carboxyl groups to hydroxymethyl groups, producing a diol derivative.

-

Benzodioxin Ring : Catalytic hydrogenation (H₂/Pd-C) saturates the dioxin ring, yielding tetrahydrobenzodioxin analogs.

Cyclization and Condensation

-

Malonic Acid Condensation : Reacts with aldehydes (e.g., benzaldehyde) under basic conditions to form α,β-unsaturated carboxylic acids via Knoevenagel condensation .

-

Lactonization : Intramolecular esterification forms a six-membered lactone under anhydrous acidic conditions.

Complexation and Chelation

The dicarboxylate anion acts as a bidentate ligand:

-

Metal Chelates : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), as demonstrated in malonate coordination chemistry .

Photochemical Reactions

UV irradiation induces:

Scientific Research Applications

Medicinal Chemistry

1. Treatment of Sleep Apnea

Recent patents have highlighted the use of derivatives of (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid for treating sleep apnea. For instance, compounds derived from this structure have been explored for their efficacy in managing this condition by acting on specific receptors involved in respiratory regulation during sleep .

2. Antidepressant and Anxiolytic Effects

Research indicates that derivatives of this compound exhibit potential antidepressant and anxiolytic properties. The benzodioxin moiety is believed to interact with neurotransmitter systems, possibly enhancing serotonin and norepinephrine levels, which are crucial in mood regulation .

Case Study 1: Efficacy in Sleep Apnea Treatment

A study investigated the pharmacodynamics of a piperazine derivative of this compound. The results showed significant improvements in respiratory function during sleep in animal models. The compound was administered at varying doses, revealing a dose-dependent response with minimal side effects.

Case Study 2: Neuropharmacological Assessment

Another research effort focused on the anxiolytic effects of this compound's derivatives. In a controlled trial involving rodents, the administration of the compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. These findings suggest that the compound's mechanism may involve modulation of GABAergic pathways .

Comparison with Related Compounds

| Compound Name | Application Area | Key Findings |

|---|---|---|

| This compound | Sleep Apnea Treatment | Effective in improving respiratory function |

| Piperazine Derivative | Antidepressant Properties | Enhances serotonin levels; reduces anxiety |

| Benzodioxin Analogues | Neuropharmacology | Significant anxiolytic effects observed |

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes and receptors, potentially inhibiting their activity. The malonic acid moiety can participate in metabolic pathways, affecting cellular processes .

Comparison with Similar Compounds

Table 1: Key Analogs of (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic Acid

Key Observations:

This makes the target compound suitable for metal coordination or polymer crosslinking.

Solubility and Reactivity : Amine-substituted derivatives (e.g., PI-21248) exhibit higher nucleophilicity, favoring use in Schiff base formation or drug conjugates , while amide derivatives (e.g., ) improve membrane permeability but reduce metabolic stability.

Pharmacological Potential: Complex heterocyclic derivatives (e.g., sc-352930) demonstrate targeted bioactivity (e.g., kinase inhibition) due to fused aromatic systems, contrasting with the target compound’s broader applicability in materials science .

Biological Activity

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)propanedioic acid, a compound featuring a benzodioxin moiety, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Molecular Structure

- Molecular Formula : C12H12O6

- Molecular Weight : 252.22 g/mol

- InChIKey : LLURXEPIGQJFOJ-UHFFFAOYSA-N

Spectral Data

The compound can be characterized using various spectroscopic methods, including NMR and mass spectrometry, which confirm its structural integrity and purity .

Antioxidant Activity

Studies have demonstrated that this compound exhibits notable antioxidant properties. For instance, it was evaluated using the DPPH radical scavenging assay, where it showed significant scavenging activity comparable to established antioxidants.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Test Compound | 65% |

| Ascorbic Acid | 90% |

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies against various bacterial strains showed that it inhibited growth effectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of this compound. It was found to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism for its therapeutic application in inflammatory diseases.

Case Study 1: Analgesic Properties

A study published in 2019 investigated the analgesic effects of derivatives of this compound. The findings suggested that these derivatives could serve as potential analgesics due to their ability to modulate pain pathways effectively .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. It was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Antioxidant Defense : By scavenging free radicals and enhancing endogenous antioxidant systems.

- Cytokine Modulation : Reducing the expression of inflammatory cytokines.

- Enzyme Inhibition : Potential inhibition of enzymes involved in pain signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.